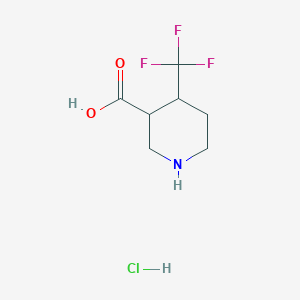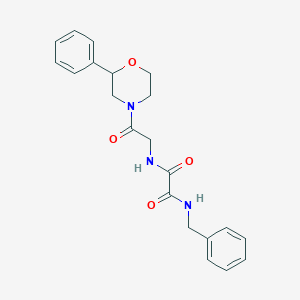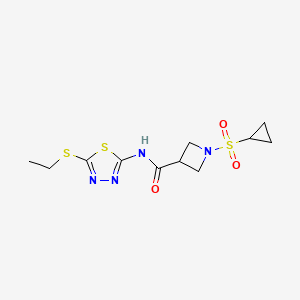
4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride” is a chemical compound with the empirical formula C6H10F3N·HCl . It is used in the preparation of retinoid-related orphan receptor inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .Molecular Structure Analysis
The molecular weight of “this compound” is 189.61 . The compound’s structure includes a piperidine ring with a trifluoromethyl group attached .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis
- Crystal and Molecular Structure: 4-Piperidinecarboxylic acid hydrochloride has been characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing its orthorhombic crystal structure at room temperature and the chair conformation of the piperidine ring (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Chemical Synthesis and Modification
- Synthesis of Derivatives: The synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, including structural and conformational studies, indicates the chemical versatility of similar compounds (Burgos et al., 1992).
- Amidation and Hydration Processes: The compound is used in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through amidation, Friedel-crafts acylation, and hydration, showcasing its role in complex chemical processes (Zheng Rui, 2010).
3. Inhibitory and Catalytic Properties
- Inhibition of GABA Binding: Compounds with a similar structure show inhibitory ability upon 3H-GABA binding to synaptosomal brain membranes, suggesting potential neurobiological implications (Burgos et al., 1992).
- Catalyst for Synthesis: Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the efficient synthesis of various compounds, demonstrating its potential in nanotechnology and synthetic chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
4. Pharmaceutical Research
- Synthesis of Fluorine-18 Labeled Compounds: The compound has been utilized in the synthesis of fluorine-18 labeled GABA reuptake inhibitors, indicating its relevance in the development of pharmaceutical agents (Kilbourn, Pavia, & Gregor, 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)piperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-1-2-11-3-4(5)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLIWNSWDRZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)


![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)



![1-[4-(tert-Butyl)phenyl]cyclopropane-1-methanamine](/img/structure/B3015210.png)
![N-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3015212.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B3015213.png)
